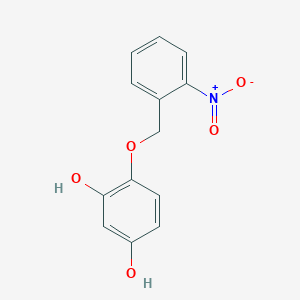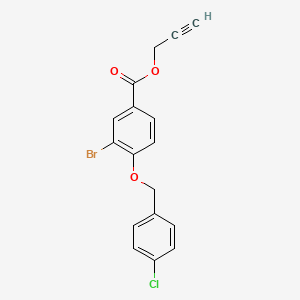
1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine is a chemical compound with the molecular formula C10H16N2O. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 5th position of the pyridine ring. This compound is used primarily in research settings and has various applications in chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-ethoxy-5-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with ethylamine under controlled conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving alkylation reactions. The process may be optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Methylpyridin-3-yl)ethanamine: Lacks the ethoxy group, which may affect its reactivity and biological activity.
1-(Pyridin-3-yl)ethanamine: Lacks both the ethoxy and methyl groups, resulting in different chemical properties.
Uniqueness
1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine is unique due to the presence of both ethoxy and methyl groups on the pyridine ring.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-(6-ethoxy-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-4-13-10-7(2)5-9(6-12-10)8(3)11/h5-6,8H,4,11H2,1-3H3 |
Clave InChI |
YTXMPZDVIAYLBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C=C1C)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


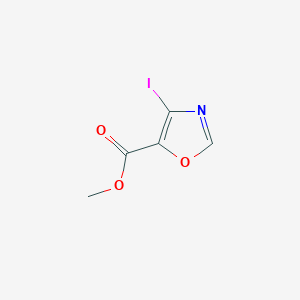
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13011554.png)

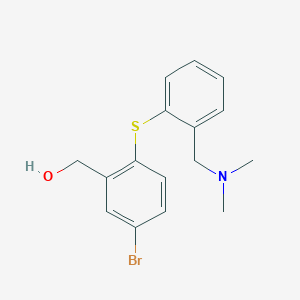
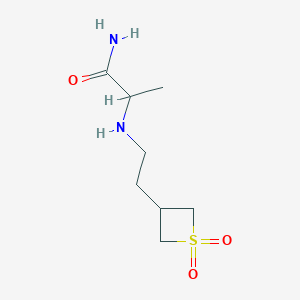
![Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13011572.png)
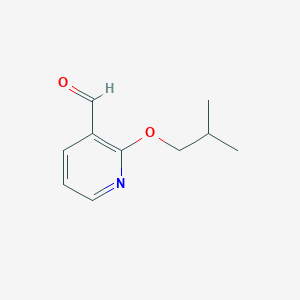
![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13011589.png)
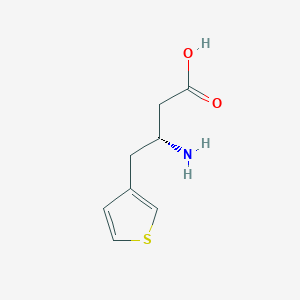
![6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13011599.png)
![4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid](/img/structure/B13011612.png)

